molecular formula C12H14O3 B14148188 Verimol I CAS No. 53484-54-1

Verimol I

Cat. No.: B14148188
CAS No.: 53484-54-1
M. Wt: 206.24 g/mol
InChI Key: XQNPFRPIWBMLRN-ONEGZZNKSA-N
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Description

Verimol I, chemically identified as (2E)-3-(4-Methoxyphenyl)-2-propen-1-yl acetate (C₁₂H₁₄O₃; molecular weight 206.24 g/mol), is a phenylpropanoid derivative characterized by a propenyl acetate backbone substituted with a methoxyphenyl group . While its biological activities remain unspecified in the available literature, its structural features align with secondary metabolites commonly isolated from Illicium verum (star anise), a plant renowned for its medicinal and culinary applications.

Properties

CAS No.

53484-54-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[(E)-3-(4-methoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C12H14O3/c1-10(13)15-9-3-4-11-5-7-12(14-2)8-6-11/h3-8H,9H2,1-2H3/b4-3+

InChI Key

XQNPFRPIWBMLRN-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)OCC=CC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Verimol I can be synthesized through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Verimol I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate can yield 4-methoxybenzoic acid .

Scientific Research Applications

Verimol I has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Verimol I involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Verimol I belongs to a broader family of Verimol compounds, which include lignans, neolignans, and aromatic esters isolated from Illicium species and other plants. Below is a comparative analysis of this compound and its analogs, emphasizing structural differences, sources, and biological activities.

Structural and Functional Group Comparison

Compound Molecular Formula Key Functional Groups Structural Class
This compound C₁₂H₁₄O₃ Propenyl acetate, methoxyphenyl Phenylpropanoid ester
Verimol G Not reported Biphenyl ether, dimethoxy groups Biphenyl-type neolignan
Verimol H Not reported 7,8-Dioxane neolignan, methoxy groups Dioxane neolignan
Verimol K C₁₄H₁₂O₄ Benzyl 2,6-dihydroxybenzoate Aromatic ester glycoside
Verimol C C₁₈H₂₀O₄ Dioxolane, methoxyphenyl substituents Dioxolane lignan
Verimol D C₁₈H₂₂O₄ Diol, methoxyphenyl substituents Diarylpropanoid diol

Source and Pharmacological Activities

Compound Source Biological Activity Key Findings
This compound Not explicitly reported Unknown Limited data; structural similarity to anti-inflammatory phenylpropanoids.
Verimol G Illicium verum fruits Antimalarial Inhibits Plasmodium falciparum DHFR (ΔGbind = -8.07 kcal/mol) via molecular docking .
Verimol H Illicium verum leaves Antioxidant, structural analog to lignans Shares 7,8-dioxane core with neolignans but differs in methoxy substitution .
Verimol K Vallaris solanaceae TRAIL-resistance-overcoming activity Aglycone component in glycosides; enhances apoptotic signaling .
Verimol C Illicium verum Anti-inflammatory biomarker Correlates with IL-10 and TGF-β upregulation in probiotic-treated models .
Verimol A Illicium verum TNF-α inhibition Reduces lipopolysaccharide-induced TNF production in RAW264.7 cells .

Molecular Weight and Bioavailability

Compound Molecular Weight (g/mol) Predicted LogP Water Solubility (g/L) Bioavailability
This compound 206.24 Not reported Not reported Unknown
Verimol K 244.24 3.67–3.84 0.0097 High (Rule of 5 compliant)
Verimol C 300.35 3.67–3.84 0.0097 Moderate
Verimol D 302.37 Not reported Not reported Unknown

Key Research Findings and Gaps

  • Verimol G : Exhibits promising antimalarial activity via PfDHFR inhibition, validated by molecular dynamics simulations .
  • Verimol K : Demonstrated TRAIL-sensitizing effects, highlighting its role in cancer therapy .
  • Gaps : this compound’s biosynthetic pathway, metabolic stability, and target specificity remain unstudied. Comparative in vitro/in vivo assays across Verimol analogs are needed to establish structure-activity relationships.

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